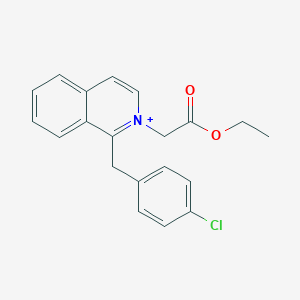
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium is a chemical compound that belongs to the isoquinolinium family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is essential for cancer cell growth.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to inhibit cancer cell growth by inhibiting the activity of topoisomerase II. Furthermore, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes and proteins, making it a potential candidate for drug development. Additionally, it has shown potential as an anti-inflammatory, analgesic, anticancer, and antibacterial agent. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Orientations Futures
There are several future directions for research on 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. One of the future directions is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research is needed to understand its mechanism of action and its potential side effects. Furthermore, research is needed to explore its potential as a diagnostic agent for various diseases.
Méthodes De Synthèse
The synthesis method for 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide in ethanol to form 4-chlorobenzyl ethyl ether. The second step involves the reaction of 4-chlorobenzyl ethyl ether with 2-ethoxyacetyl chloride in the presence of triethylamine to form 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. This synthesis method has been validated through various studies and is considered reliable.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various scientific research applications due to its unique properties. This compound has been extensively studied in the field of pharmacology and has shown potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit cancer cell growth. Furthermore, it has shown potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Propriétés
Formule moléculaire |
C20H19ClNO2+ |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
ethyl 2-[1-[(4-chlorophenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C20H19ClNO2/c1-2-24-20(23)14-22-12-11-16-5-3-4-6-18(16)19(22)13-15-7-9-17(21)10-8-15/h3-12H,2,13-14H2,1H3/q+1 |
Clé InChI |
LBUHIHYKAGUWTC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

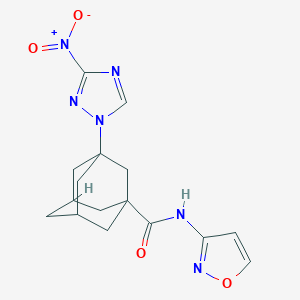
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
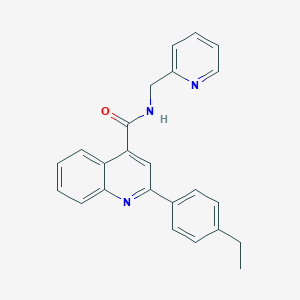
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
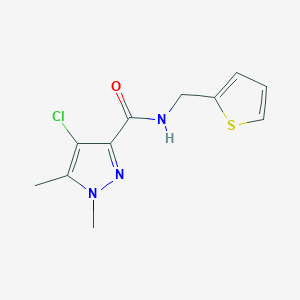

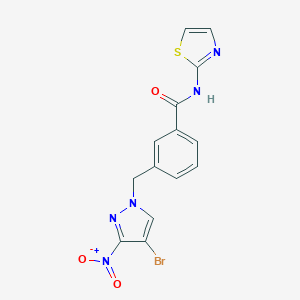
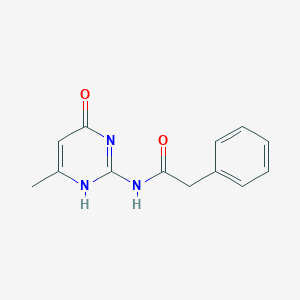
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)